molecular formula C25H20N2O2S B2602127 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide CAS No. 955641-89-1

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

Cat. No.: B2602127
CAS No.: 955641-89-1
M. Wt: 412.51
InChI Key: XCOFOGKVUOJUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene can easily react with electrophiles . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

The chemical synthesis of complex molecules involving thiophene and tetrahydroisoquinoline units, such as N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science. Studies have explored the Bischler-Napieralski reaction, which is significant for constructing isoquinoline skeletons, often a core structure in many bioactive compounds (Ishikawa et al., 2000). Similarly, the exploration of benzo[b]naphtho[2,3-d]thiophene derivatives demonstrates the versatility of thiophene units in synthesizing dyes and intermediates for synthetic-polymer fibers, showcasing the intersection between organic chemistry and material science (A. T. Peters & M. Bide, 1985).

Photophysical Properties and Material Science

The study of photophysical properties of molecules containing naphthalene, thiophene, and isoquinoline units is essential for developing new materials with specific optical and electronic characteristics. For instance, novel non-fullerene electron acceptors combining naphthalenediimide and benzoisoquinoline-dione functionalities for bulk-heterojunction devices highlight the role of such molecules in advancing solar cell technology (Doli Srivani et al., 2017). This research underlines the potential of using complex organic molecules in the development of efficient and sustainable energy solutions.

Biomedical Research

In the biomedical field, the structural motifs present in this compound serve as key components in the synthesis of bioactive molecules. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been investigated for their potential as anticancer agents, indicating the relevance of such compounds in developing new therapeutic agents (K. Redda et al., 2010). This underscores the importance of synthetic organic chemistry in drug discovery and development.

Future Directions

The demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c28-24(20-8-7-17-4-1-2-5-19(17)14-20)26-22-10-9-18-11-12-27(16-21(18)15-22)25(29)23-6-3-13-30-23/h1-10,13-15H,11-12,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFOGKVUOJUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.